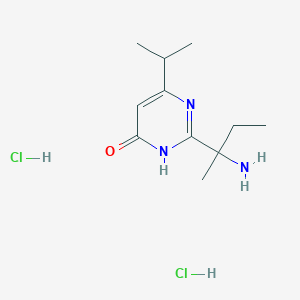

4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives have been synthesized using various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the Friedel-Crafts reaction .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of compounds related to 4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid. Studies such as those by Yurttaş et al. (2022) have developed synthetic routes for derivatives of this compound, highlighting their potential antiproliferative activities. These derivatives have been synthesized through a series of steps aimed at exploring their chemical and physical properties, including their interaction with biological targets like DNA gyrase, showcasing their potential in drug design (Yurttaş, Evren, & Özkay, 2022).

Potential Biological Activities

The compound and its derivatives have also been explored for various biological activities. For instance, the antimicrobial potential of pyrazole derivatives has been examined, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Siddiqui, Idrees, Khati, & Dhonde, 2013). Such research underscores the potential therapeutic applications of these compounds in addressing microbial resistance.

Computational and Theoretical Studies

Computational studies have played a crucial role in understanding the chemical behavior of this compound derivatives. Computational approaches, including density functional theory (DFT) and molecular docking simulations, have been employed to predict the reactivity, stability, and biological target affinity of these compounds. These studies provide valuable insights into the design and development of new molecules with enhanced biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antidiabetic Activity

Exploratory research into the antidiabetic properties of pyrazole-based derivatives linked to sugar moieties has also been conducted. Such compounds have been synthesized and assessed for their ability to influence glucose metabolism, with some showing moderate antidiabetic activity. This line of research indicates the potential for developing new antidiabetic agents leveraging the structural framework of this compound and its derivatives (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have significant effects on various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds have been reported to display superior antipromastigote activity , suggesting that this compound might have similar effects.

Analyse Biochimique

Biochemical Properties

Pyrazole derivatives, which include this compound, have been reported to exhibit a wide range of biological and pharmacological activities .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYZDSXFSWKGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)

![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)